REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][C:9](=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:35][S:36][CH2:37][CH2:38]O.CCOC(/N=N/C(OCC)=O)=O>O>[CH3:35][S:36][CH2:37][CH2:38][O:1][C:2]1[CH:3]=[N:4][C:5]([NH:8][C:9](=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
8.18 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC(=NC1)NC(CCCCC)=O
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Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CSCCO
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Name
|
DEAD
|
Quantity
|
26.6 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
These substances were dissolved
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Type
|
TEMPERATURE
|
Details
|
by heating in anhydrous N,N-dimethylformamide (80 mL)
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
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Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
WASH
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Details
|
The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in saturated ammonia in methanol (60 mL)
|
Type
|
WAIT
|
Details
|
the solution was left at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→hexane:acetone=2:1)
|
Type
|
DISSOLUTION
|
Details
|
the concentrated residue was dissolved in chloroform
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The crystals obtained by ice
|
Type
|
TEMPERATURE
|
Details
|
cooling of the solution
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from chloroform-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSCCOC=1C=NC(=NC1)NC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |